molecular formula C21H25Cl2N3O3S B2561805 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1216760-04-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2561805
CAS RN: 1216760-04-1
M. Wt: 470.41
InChI Key: IFKRIWDYZSHNSE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C21H25Cl2N3O3S and its molecular weight is 470.41. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds with structural similarities, such as benzothiazole derivatives and dimethoxybenzamide, focuses on the synthesis and structural analysis to understand their chemical behavior and potential applications. For instance, studies have delved into the synthesis of benzothiazole derivatives as corrosion inhibitors, showcasing their utility in materials science and engineering for protecting metals against corrosion in acidic environments (Hu et al., 2016). This underscores the compound's relevance in developing protective coatings and additives in industrial applications.

Pharmacological Potential

Research into similar compounds has also highlighted their pharmacological potential. For example, compounds with the dimethoxybenzamide group have been studied for their pharmacological activities, including their roles as anticonvulsants, indicating a potential for the development of new therapeutic agents (Senthilraja & Alagarsamy, 2012). This suggests that "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride" could hold promise in medicinal chemistry for exploring new treatments.

Catalysis and Organic Synthesis

The application of related chemical structures in catalysis and organic synthesis has been documented, with studies employing dimethylaminopyridine derivatives in acylation reactions. This research indicates the utility of such compounds in facilitating chemical transformations, which is crucial for synthesizing complex organic molecules efficiently (Liu et al., 2014). Therefore, "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride" may have applications in synthetic organic chemistry as a catalyst or a reagent for specific reactions.

Material Science and Engineering

Further exploration of structurally related compounds reveals their significance in material science and engineering, particularly in developing new materials with specific mechanical properties. The research on co-crystals incorporating dimethoxybenzamide and other functional groups illustrates this point, where the structural design of materials can lead to desired mechanical behaviors (Kakkar et al., 2018). This opens up possibilities for "N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethoxybenzamide hydrochloride" in material design and engineering applications, from coatings to novel composite materials.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S.ClH/c1-24(2)11-6-12-25(21-23-19-15(22)7-5-8-18(19)29-21)20(26)14-9-10-16(27-3)17(13-14)28-4;/h5,7-10,13H,6,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKRIWDYZSHNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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